Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-
Overview
Description
12-POHSA: (12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) is a branched fatty acid ester of hydroxy fatty acids (FAHFAs). Structurally, it consists of palmitoleic acid esterified at the 12th carbon of stearic acid. These endogenous lipids have gained attention due to their regulation by fasting and high-fat feeding, as well as their association with insulin sensitivity in mice .
Preparation Methods
Synthetic Routes:: The synthesis of 12-POHSA involves the esterification of palmitoleic acid with stearic acid. Specific synthetic routes and reaction conditions may vary, but the general approach includes the reaction of the two fatty acids under appropriate catalysts or conditions.
Industrial Production:: While specific industrial production methods for 12-POHSA are not widely documented, research on FAHFAs has primarily focused on their biological roles rather than large-scale production.
Chemical Reactions Analysis
Types of Reactions:: 12-POHSA can undergo various reactions, including esterification, hydrolysis, and oxidation. Notably, its hydroxy substituent provides unique reactivity.
Common Reagents and Conditions::Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst.
Hydrolysis: Treatment with aqueous base (e.g., sodium hydroxide) to cleave the ester bond.
Oxidation: Oxidizing agents (e.g., potassium permanganate) can convert the alcohol group to a carboxylic acid.
Major Products:: The primary product of 12-POHSA reactions is the ester itself, along with any intermediates formed during the synthetic process.
Scientific Research Applications
12-POHSA has been implicated in various areas:
Metabolic Syndrome: As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and exhibit anti-inflammatory effects, 12-POHSA may play a role in metabolic syndrome management.
Inflammation: Its potential anti-inflammatory effects warrant further investigation.
Mechanism of Action
The exact mechanism by which 12-POHSA exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 12-POHSA’s uniqueness lies in its specific esterification pattern, other FAHFAs (e.g., palmitic acid esters of hydroxy fatty acids) share similar structural features.
Properties
IUPAC Name |
12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYATLPMKFNWBI-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210295 | |
Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2042646-31-9 | |
Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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